ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
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Overview
Description
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
- The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
- The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
- The ethyl group (C2H5) is attached to the azetidine ring.
- The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
- Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
Preparation Methods
- Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
- Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
Chemical Reactions Analysis
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Mechanism of Action
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles
Properties
CAS No. |
2803861-15-4 |
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Molecular Formula |
C10H17Cl2N3O2 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
InChI Key |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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